3,4-dibromobenzenesulfonyl Chloride
Overview
Description
3,4-Dibromobenzenesulfonyl chloride, also known as 3,4-Dibromophenylsulfonic acid chloride or 3,4-Dibromophenylsulfonyl chloride, is a chemical compound with the empirical formula C6H3O2Cl1Br2S1 . It has a molecular weight of 334.41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and a sulfonyl chloride group . The exact 3D conformer and other detailed structural information are not provided in the searched resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 334.41 g/mol . It has a complexity of 249 and a topological polar surface area of 42.5 Ų . Other specific physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Solid-Phase Synthesis
3,4-Dibromobenzenesulfonyl chloride and similar compounds, like 2/4-nitrobenzenesulfonyl chloride, are vital in solid-phase synthesis. They are used as key intermediates for different chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This usage underscores their significance in generating a variety of structurally complex and potentially bioactive molecules (Fülöpová & Soural, 2015).
Radiosynthesis of PET Tracers
In the field of positron emission tomography (PET), this compound derivatives have shown promising reactivity. They have been employed in synthesizing [18F]2-fluoroethyl arylsulfonates, which are crucial for labeling radiotracers. These compounds, particularly 3,4-dibromobenzenesulfonate, exhibit high reactivity and are considered efficient alternatives to traditional labeling agents, potentially enhancing the efficiency of PET tracer production (Musachio, Shah, & Pike, 2005).
Organic Synthesis
This compound derivatives are also integral in organic synthesis. They serve as intermediates in various synthetic routes, including the production of 3-formylbenzenesulfonyl chloride derivatives. These derivatives are created through a series of reactions starting from benzaldehydes, demonstrating the versatility of this compound in synthesizing complex organic molecules (Bao et al., 2017).
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used to enhance detection sensitivity in liquid chromatography–mass spectrometry (LC–MS). They are part of derivatization methods that significantly increase detection responses for specific compounds like estrogens, proving crucial in sensitive biological analyses (Higashi et al., 2006).
Safety and Hazards
3,4-Dibromobenzenesulfonyl chloride is classified as Eye Damage 1 and Skin Corrosion 1B . It is considered dangerous, with hazard statements including H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
3,4-dibromobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQAUMKUSTMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374139 | |
Record name | 3,4-dibromobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81903-80-2 | |
Record name | 3,4-dibromobenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 81903-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,4-dibromobenzenesulfonyl chloride in the context of the provided research?
A1: The research highlights the use of this compound to synthesize novel heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids []. These protecting groups are valuable in organic synthesis to temporarily mask reactive functional groups.
Q2: Which heterocyclic compounds were reacted with this compound in this study?
A2: The researchers investigated the reaction of this compound with various heterocycles, including pyrroles, indole, imidazole, and a pyrazole []. These reactions aimed to explore the potential of these heterocycles as components of protecting groups for sulfonic acid derivatives.
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